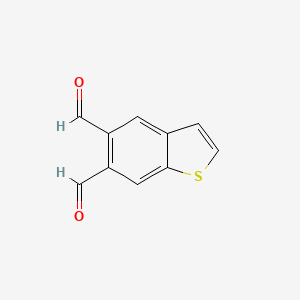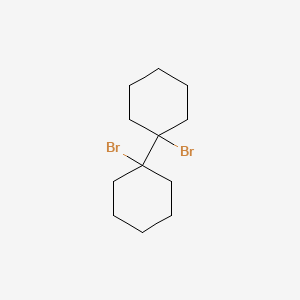
1,1'-Dibromo-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibromo-1,1’-bicyclohexane is an organic compound characterized by the presence of two bromine atoms attached to a bicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:
Bicyclohexane+Br2→1,1’-Dibromo-1,1’-bicyclohexane
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of substituted bicyclohexane derivatives.
Elimination: Formation of bicyclohexene.
Oxidation: Formation of dibromo-cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dichloro-1,1’-bicyclohexane: Similar structure but with chlorine atoms instead of bromine.
1,1’-Diiodo-1,1’-bicyclohexane: Similar structure but with iodine atoms instead of bromine.
1,1’-Bicyclohexyl: Lacks halogen atoms, making it less reactive.
Uniqueness
1,1’-Dibromo-1,1’-bicyclohexane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
112928-28-6 |
|---|---|
Molekularformel |
C12H20Br2 |
Molekulargewicht |
324.09 g/mol |
IUPAC-Name |
1-bromo-1-(1-bromocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2 |
InChI-Schlüssel |
ZPAMCRQKFVUWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2(CCCCC2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



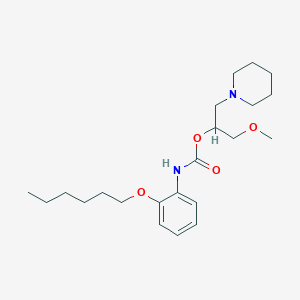

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
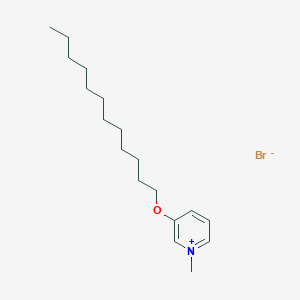
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
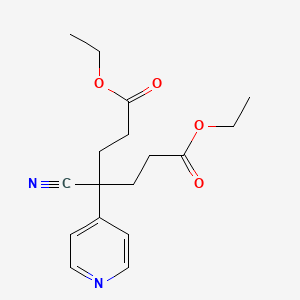
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
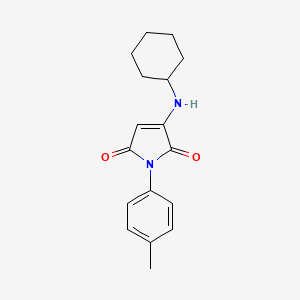
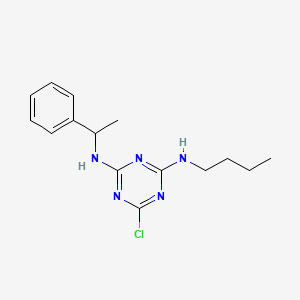
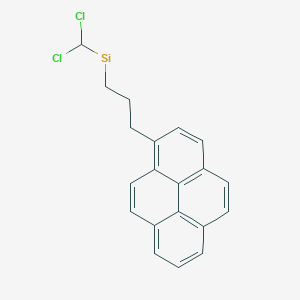
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
